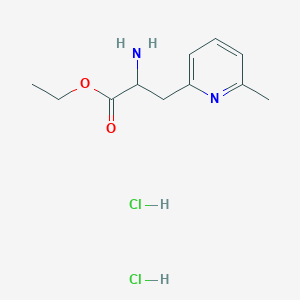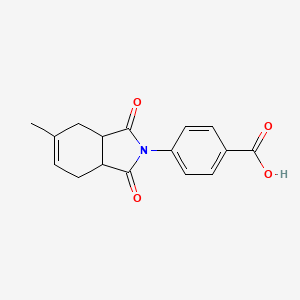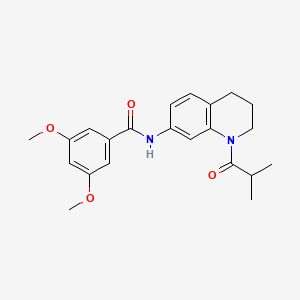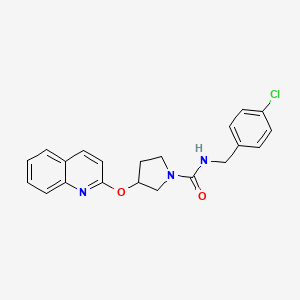
4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine, also known as PDD-00017273, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves the inhibition of specific receptors in the brain, known as nicotinic acetylcholine receptors. These receptors are involved in a range of physiological processes, including learning and memory, and are also implicated in a range of neurological disorders, including Alzheimer's disease and schizophrenia. By targeting these receptors, 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has the potential to modulate these processes and provide new insights into the underlying mechanisms of these disorders.
Biochemical and Physiological Effects:
4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. These effects are thought to be mediated by the compound's interaction with nicotinic acetylcholine receptors and other molecular targets in the brain and other tissues.
実験室実験の利点と制限
One of the main advantages of 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine for lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for the selective modulation of these receptors without affecting other molecular targets. This specificity also allows for the precise control of the compound's effects, making it a valuable tool for studying the underlying mechanisms of neurological disorders and other physiological processes. However, one limitation of 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine, including the development of new drug screening assays, the identification of new drug targets, and the exploration of its potential applications in the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its effects on specific molecular targets. Overall, 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine represents a promising candidate for further investigation in a range of scientific research areas.
合成法
The synthesis of 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine involves a series of chemical reactions that are carefully controlled to produce a pure and stable compound. The initial step involves the reaction of 4-aminopyrimidine with 1-chloro-4-(4-methylpiperazin-1-yl)butane to form an intermediate compound. This intermediate is then reacted with 2,4-pentanedione to produce the final product.
科学的研究の応用
4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a unique mechanism of action that targets specific receptors in the brain, making it a promising candidate for the development of new treatments for neurological disorders. In cancer research, 4,5-Dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine has been shown to have potent anti-tumor activity, making it a potential candidate for the development of new cancer therapies. Finally, in drug discovery, this compound has been used as a tool for the identification of new drug targets and the development of new drug screening assays.
特性
IUPAC Name |
4,5-dimethyl-6-(4-pyrimidin-4-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-12(2)16-10-18-14(11)20-7-5-19(6-8-20)13-3-4-15-9-17-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKQYKACPYTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(prop-2-yn-1-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2527846.png)
![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2527848.png)
![5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2527849.png)
![1-Aminospiro[4.4]nonane-1-carboxylic acid](/img/structure/B2527850.png)
![1-(2-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2527851.png)
![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)
![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2527862.png)

